Tubulin polymerization-IN-43

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tubulin polymerization-IN-43 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical components of the cytoskeleton, playing a key role in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts the microtubule network, leading to cell cycle arrest and apoptosis, particularly in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tubulin polymerization-IN-43 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary, but generally involve:

Formation of Intermediates: Initial steps often include the preparation of aromatic or heteroaromatic intermediates through reactions such as nitration, reduction, and halogenation.

Coupling Reactions: The final step usually involves coupling these intermediates using reagents like palladium catalysts under controlled conditions to form the desired compound

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions: Tubulin polymerization-IN-43 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted analogs of this compound .

Scientific Research Applications

Cancer Therapeutics

One of the primary applications of tubulin polymerization inhibitors, including Tubulin polymerization-IN-43, is in the development of anti-cancer drugs. By inhibiting tubulin polymerization, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For example:

- Indibulin , a compound similar in action to this compound, has shown efficacy against various tumor cell lines and does not exhibit systemic toxicity in animal models . This suggests that compounds targeting tubulin dynamics can be effective while minimizing side effects.

- Colchicine Binding Site Inhibitors : Research indicates that compounds interacting with the colchicine binding site on tubulin can suppress microtubule dynamics and induce cell death in cancerous cells . This class of inhibitors is particularly promising for overcoming drug resistance in tumors.

Biochemical Assays

This compound can be utilized in various biochemical assays to study its effects on tubulin dynamics:

- Fluorescence-Based Assays : The compound can be incorporated into fluorescence-based assays to measure its impact on tubulin polymerization quantitatively. Such assays allow researchers to determine the IC50 values (the concentration required to inhibit 50% of the maximum response) of new compounds against tubulin .

- High Throughput Screening : The ability to screen large libraries of compounds for their effects on tubulin polymerization makes this application vital for drug discovery processes aimed at identifying novel anti-cancer agents .

Cellular Biology Studies

The study of tubulin polymerization also extends into cellular biology:

- Microtubule Dynamics : Investigating how this compound affects microtubule stability can provide insights into cellular processes such as mitosis and intracellular transport. For instance, studies have shown that altering microtubule dynamics can lead to significant changes in cell morphology and function .

- Pattern Formation : Recent research has demonstrated methods for controlling the alignment and pattern formation of microtubules through temperature and concentration adjustments during polymerization. These findings could have implications for developing biomaterials and understanding cellular architecture .

Case Studies

Mechanism of Action

Tubulin polymerization-IN-43 exerts its effects by binding to the colchicine binding site on tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and induces apoptosis. The compound’s mechanism of action involves interfering with the dynamic instability of microtubules, which is essential for their function in cell division and intracellular transport .

Comparison with Similar Compounds

Similar Compounds: Several compounds are similar to Tubulin polymerization-IN-43 in their ability to inhibit tubulin polymerization, including:

Colchicine: A well-known tubulin inhibitor that binds to the same site as this compound.

Vinblastine: Another tubulin inhibitor that binds to a different site on tubulin but also disrupts microtubule dynamics.

Paclitaxel: Unlike this compound, paclitaxel stabilizes microtubules rather than inhibiting their polymerization.

Uniqueness: this compound is unique in its specific binding to the colchicine site on tubulin, which allows it to effectively disrupt microtubule dynamics and induce apoptosis in cancer cells. Its distinct mechanism of action and potential for use in nanoparticle drug delivery systems make it a valuable compound in cancer research and drug development .

Biological Activity

Tubulin polymerization-IN-43 is a novel compound that has garnered attention for its ability to inhibit tubulin polymerization, thereby disrupting microtubule dynamics in cells. This activity is particularly relevant in the context of cancer treatment, as it induces cell cycle arrest and apoptosis in various cancer cell lines, especially leukemia. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cell cycle dynamics, and potential therapeutic applications.

This compound acts primarily by targeting the colchicine binding site on tubulin. By binding to this site, it disrupts the normal polymerization process of tubulin into microtubules, leading to a decrease in microtubule stability and function . The disruption of microtubules affects several cellular processes, including mitosis and intracellular transport.

Key Mechanisms:

- Disruption of Microtubule Dynamics : this compound inhibits the assembly of tubulin dimers into microtubules, leading to their destabilization .

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle .

- Induction of Apoptosis : By disrupting microtubule integrity, this compound triggers apoptotic pathways in leukemia cells .

Research Findings

Recent studies have provided insights into the efficacy and specificity of this compound. Below is a summary of significant findings related to its biological activity.

Table 1: Summary of Biological Effects

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Leukemia (MV4-11) | 0.5 | Induces apoptosis | |

| SGC-7901 (Gastric) | 2.0 | G2/M phase arrest | |

| A549 (Lung) | 1.2 | Disruption of microtubule dynamics |

Case Studies

Several case studies highlight the potential clinical applications of this compound:

- Leukemia Treatment : In a study involving MV4-11 leukemia cells, this compound demonstrated potent anti-proliferative effects with an IC50 value of 0.5 μM. The compound was shown to induce apoptosis through caspase activation pathways, making it a candidate for further development in leukemia therapies .

- Gastric Cancer : Research on SGC-7901 cells revealed that this compound effectively arrested the cell cycle at the G2/M phase at an IC50 value of 2.0 μM. This suggests its potential utility in treating gastric cancers by halting tumor progression .

- Lung Cancer : In A549 lung cancer cells, the compound inhibited tubulin polymerization and disrupted normal cellular functions at an IC50 value of 1.2 μM. This underscores its broad-spectrum anti-cancer activity across different cell types .

Properties

Molecular Formula |

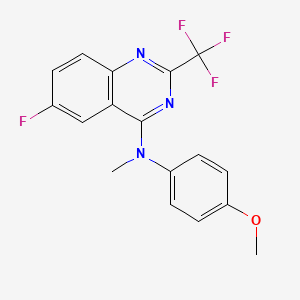

C17H13F4N3O |

|---|---|

Molecular Weight |

351.30 g/mol |

IUPAC Name |

6-fluoro-N-(4-methoxyphenyl)-N-methyl-2-(trifluoromethyl)quinazolin-4-amine |

InChI |

InChI=1S/C17H13F4N3O/c1-24(11-4-6-12(25-2)7-5-11)15-13-9-10(18)3-8-14(13)22-16(23-15)17(19,20)21/h3-9H,1-2H3 |

InChI Key |

YTTBMLZFUZWEBE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C=C(C=C3)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.